molecular formula C18H24Cl2N4OS B10752587 7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;dihydrochloride

7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;dihydrochloride

Cat. No. B10752587
M. Wt: 415.4 g/mol
InChI Key: GWKQDDRYXNQZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YM 298198 dihydrochloride involves multiple steps, starting with the preparation of the thiazolo[3,2-a]benzimidazole core. This core is then functionalized with an amino group and a cyclohexyl group. The final step involves the formation of the dihydrochloride salt to enhance the compound’s solubility and stability .

Industrial Production Methods

Industrial production of YM 298198 dihydrochloride typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the use of high-purity reagents, controlled reaction temperatures, and efficient purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

YM 298198 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amino and cyclohexyl groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound .

Scientific Research Applications

YM 298198 dihydrochloride has a wide range of applications in scientific research:

properties

Molecular Formula

C18H24Cl2N4OS

Molecular Weight

415.4 g/mol

IUPAC Name

7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;dihydrochloride

InChI

InChI=1S/C18H22N4OS.2ClH/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18;;/h8-10,13H,3-7,19H2,1-2H3;2*1H

InChI Key

GWKQDDRYXNQZGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.